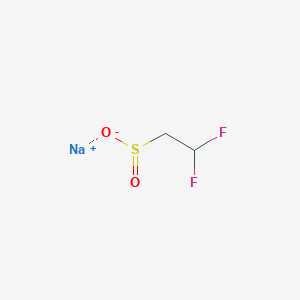

Sodium 2,2-difluoroethane-1-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2,2-difluoroethane-1-sulfinate: is an organosulfur compound with the molecular formula C₂H₃F₂NaO₂S. It is a sodium salt of 2,2-difluoroethane-1-sulfinic acid and is used as a building block in organic synthesis. This compound is known for its versatility in forming various sulfur-containing compounds, making it valuable in both academic and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoroethane-1-sulfinate typically involves the reaction of 2,2-difluoroethane-1-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. Common reagents used in this synthesis include sodium hydroxide or sodium methoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2,2-difluoroethane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.

Major Products Formed:

Sulfonates: Formed through oxidation reactions.

Thiols: Formed through reduction reactions.

Organosulfur Compounds: Formed through substitution reactions.

Applications De Recherche Scientifique

Chemistry: Sodium 2,2-difluoroethane-1-sulfinate is used as a building block for synthesizing various sulfur-containing compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, potentially leading to the development of new drugs or therapeutic agents. Its ability to form stable sulfur-containing compounds makes it useful in medicinal chemistry.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in forming different sulfur-containing compounds makes it a valuable intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of sodium 2,2-difluoroethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates that facilitate the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparaison Avec Des Composés Similaires

- Sodium methanesulfinate

- Sodium benzenesulfinate

- Sodium toluenesulfinate

Comparison: Sodium 2,2-difluoroethane-1-sulfinate is unique due to the presence of fluorine atoms, which can influence its reactivity and stability. Compared to other sodium sulfinates, it may exhibit different reactivity patterns and form distinct products. The fluorine atoms can also enhance the compound’s ability to participate in specific reactions, making it a valuable tool in synthetic chemistry.

Activité Biologique

Sodium 2,2-difluoroethane-1-sulfinate is a chemical compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and toxicology. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its difluoromethyl group attached to a sulfinic acid moiety. Its molecular formula is C2H4F2O2S, and it exhibits properties typical of sulfinates, including reactivity towards nucleophiles due to the presence of the sulfur atom.

The biological activity of this compound primarily relates to its ability to interact with biological macromolecules and influence metabolic pathways. Research indicates that compounds with similar structures can inhibit various enzymatic processes by competing with substrates or altering enzyme conformation.

- Enzyme Inhibition : this compound may act as an inhibitor of key metabolic enzymes involved in energy production and biosynthesis. For instance, studies on related fluorinated compounds suggest they can disrupt the tricarboxylic acid (TCA) cycle by inhibiting citrate metabolism, leading to altered cellular respiration and energy depletion .

- Toxicological Implications : The compound’s potential toxicity is underscored by its structural similarities to other known toxic agents like fluoroacetate. Toxicological assessments have shown that fluorinated compounds can lead to significant metabolic disturbances, particularly in liver and kidney tissues, which may result in conditions such as nephropathy or hepatotoxicity .

Toxicity Assessments

Several studies have evaluated the toxicity of this compound through animal models:

- Renal Toxicity : In a study involving male rats, administration of halogenated ethanes resulted in increased kidney weights and signs of renal toxicity. The study indicated that these compounds could induce replicative DNA synthesis in renal tubule cells, suggesting a potential link between exposure and neoplastic changes .

- Metabolic Impact : Another investigation highlighted the impact of similar fluorinated compounds on metabolic pathways. For example, exposure to compounds that inhibit acetate metabolism was shown to increase citrate levels in liver tissues, indicating a disruption in normal metabolic processes .

Summary of Biological Effects

Propriétés

Formule moléculaire |

C2H3F2NaO2S |

|---|---|

Poids moléculaire |

152.10 g/mol |

Nom IUPAC |

sodium;2,2-difluoroethanesulfinate |

InChI |

InChI=1S/C2H4F2O2S.Na/c3-2(4)1-7(5)6;/h2H,1H2,(H,5,6);/q;+1/p-1 |

Clé InChI |

ODTIDSMYIRYXQP-UHFFFAOYSA-M |

SMILES canonique |

C(C(F)F)S(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.